6,7-Dihydroxy-3-methylisochroman-4-one
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Overview
Description
6,7-Dihydroxy-3-methylisochroman-4-one: is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol . This compound is characterized by the presence of two hydroxyl groups at the 6th and 7th positions, a methyl group at the 3rd position, and a ketone group at the 4th position of the isochroman ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxy-3-methylisochroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of hydroxybenzoic acid derivatives and methylation agents followed by cyclization . The reaction conditions often require acidic or basic catalysts to facilitate the formation of the isochroman ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydroxy-3-methylisochroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like alkyl halides or acid chlorides are used in the presence of base catalysts .
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
6,7-Dihydroxy-3-methylisochroman-4-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-3-methylisochroman-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions , influencing cellular processes. The compound may target enzymes and receptors involved in oxidative stress and inflammation, thereby exerting its biological effects .
Comparison with Similar Compounds
6,7-Dihydroxy-3-methylisochroman-4-one: shares structural similarities with other isochroman derivatives, such as 4,6,8-trihydroxy-7-methoxy-3-methyl-3,4-dihydroisochromen-1-one .
Uniqueness:
- The presence of both hydroxyl and ketone groups in this compound makes it unique compared to other isochroman derivatives. This combination of functional groups allows for diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
6,7-dihydroxy-3-methyl-1H-isochromen-4-one |
InChI |
InChI=1S/C10H10O4/c1-5-10(13)7-3-9(12)8(11)2-6(7)4-14-5/h2-3,5,11-12H,4H2,1H3 |
InChI Key |
VDYJRLUMSYOXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=CC(=C(C=C2CO1)O)O |
Origin of Product |
United States |
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